![molecular formula C13H22O B3049962 (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one CAS No. 2278-53-7](/img/structure/B3049962.png)
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of various chemical compounds related to (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one. For instance, the study of cis-dienonen IV revealed insights into the isomerization of similar compounds (Schiess, 1972). Additionally, the polymerization of 1,3-dienes, including isoprene, was studied using CoCl2(PRPh2)2 catalyst systems, highlighting the potential for creating various polymer structures (Ricci, Leone, Boglia, Boccia, & Zetta, 2009).
Catalysis and Reaction Mechanisms
Significant work has been done in understanding the catalysis and reaction mechanisms involving compounds like (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one. The Prins cascade process for synthesizing oxa-bicycles, involving similar compounds, demonstrates the versatility of these molecules in organic synthesis (Reddy, Venkateswarlu, Sridevi, Marumudi, Kunwar, & Gayatri, 2015). Also, the study of stereoselective construction of homoserine analogues from related dienes provides valuable insights into asymmetric synthesis (Krikštolaitytė, Šačkus, Rømmimg, & Undheim, 2001).
Polymerization Studies
The copolymerization of isopropenyl and isopropylidene oxazolones with styrene, involving molecules akin to (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one, was explored to understand the polymerization behaviors and potential applications in materials science (Iwakura, Toda, & Torii, 1966).
Applications in Medicinal Chemistry
Although specific to antitumor sterols, studies like the one conducted on Cordyceps sinensis mycelia offer a glimpse into the potential medicinal applications of structurally similar compounds (Bok, Lermer, Chilton, Klingeman, & Towers, 1999).
Safety And Hazards
properties
IUPAC Name |
(5R,6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDRXUSSKFWCFA-STMXVASLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)C=CC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)C)/C=C/C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019772 | |
Record name | (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; Fruity melon-like aroma | |
Record name | (+\/-) [R-(E)]-5-Isopropyl-8-methylnona-6,8-dien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1818/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | (+\/-) [R-(E)]-5-Isopropyl-8-methylnona-6,8-dien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1818/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.846-0.852 | |
Record name | (+\/-) [R-(E)]-5-Isopropyl-8-methylnona-6,8-dien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1818/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one | |
CAS RN |
2278-53-7 | |
Record name | (5R,6E)-8-Methyl-5-(1-methylethyl)-6,8-nonadien-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2278-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Isopropyl-8-methylnona-6,8-dien-2-one, (R-(E))- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002278537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(E)]-5-isopropyl-8-methylnona-6,8-dien-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ISOPROPYL-8-METHYLNONA-6,8-DIEN-2-ONE, (R-(E))- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y0JW6609 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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